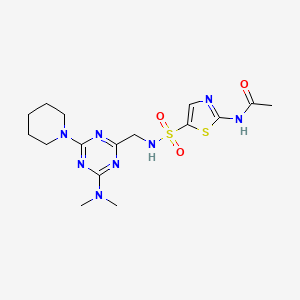

N-(5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a triazine ring, and multiple functional groups, making it versatile for various applications in scientific research and industry. It has attracted significant interest due to its potential biological activities and synthetic utility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Route 1:

Starting materials: Thiazole-2-acetic acid, 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine, and appropriate reagents.

Reaction Conditions: Amide bond formation between thiazole-2-acetic acid and the sulfonamide derivative of the triazine compound under dehydrating conditions, such as with EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Route 2:

Starting materials: 2-chloroacetamide, 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine, and thiourea.

Reaction Conditions: Thiourea reacts with 2-chloroacetamide to form thiazole, followed by nucleophilic substitution with the triazine compound under basic conditions.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors with precise temperature and pH controls. Reagents are added sequentially to ensure high yield and purity, often monitored by chromatographic and spectroscopic methods.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction can occur at the triazine ring or other reducible sites, typically forming amine derivatives.

Substitution: The sulfonamide and amide groups can undergo nucleophilic substitution, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Sodium borohydride (NaBH4) for mild reduction conditions.

Substitution: Anhydrous conditions using bases like NaH or K2CO3 in aprotic solvents such as DMF (Dimethylformamide).

Major Products Formed:

Sulfoxides, sulfones, amines, and various substituted derivatives depending on the reagents and conditions applied.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its ability to interact with biological macromolecules.

Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The detailed mechanism often involves forming a stable complex with the target, interfering with its normal function.

Comparación Con Compuestos Similares

Compared to other compounds with similar structures, such as:

**N-(5-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

**N-(5-((4-(dimethylamino)-6-(piperazin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

N-(5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which can confer distinct biological and chemical properties. It may show different reactivity patterns, binding affinities, and biological activities compared to its analogs.

There you have it—an in-depth look at this fascinating compound. What's your favorite aspect of its versatility?

Actividad Biológica

N-(5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Key components of the structure include:

- Triazine core : Known for its role in various biological activities.

- Thiazole moiety : Often associated with antimicrobial properties.

- Dimethylamino and piperidine groups : These enhance solubility and bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds with triazine and thiazole structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds ranged from 12.5 to 25 μg/mL against resistant strains like MRSA .

- Mechanism of Action : The antimicrobial effect is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy:

- Cell Line Studies : In studies involving human cancer cell lines, derivatives with similar structures have demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity .

- Targeted Therapy Potential : The compound's ability to inhibit specific signaling pathways involved in cancer proliferation suggests its potential as a targeted therapeutic agent. For example, inhibition of the PI3K/mTOR pathway has been noted in related triazine compounds .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazine derivatives against various pathogens. The results indicated that modifications at the thiazole position significantly enhanced antimicrobial potency. Specifically, the compound exhibited a strong bactericidal effect against both Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial load observed in treated cultures .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of triazine derivatives and assessed their effects on breast cancer cell lines. The study revealed that certain modifications increased apoptosis markers significantly compared to controls. Flow cytometry analysis confirmed that treated cells exhibited increased levels of caspase activation, indicating a clear mechanism of action through programmed cell death .

Summary of Biological Activities

| Activity Type | Efficacy Level | Mechanism of Action |

|---|---|---|

| Antimicrobial | High | Disruption of cell membranes; enzyme inhibition |

| Anticancer | Moderate | Induction of apoptosis; signaling pathway inhibition |

Propiedades

IUPAC Name |

N-[5-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N8O3S2/c1-11(25)19-16-17-10-13(28-16)29(26,27)18-9-12-20-14(23(2)3)22-15(21-12)24-7-5-4-6-8-24/h10,18H,4-9H2,1-3H3,(H,17,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETXEHWXDSXBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.